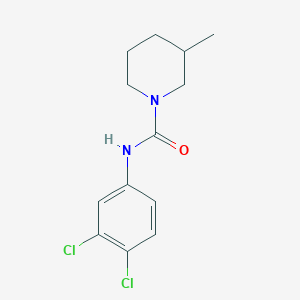
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine is a chemical compound with the molecular formula C13H16Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a carbamoyl group
Preparation Methods
The synthesis of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine typically involves the reaction of 3,4-dichloroaniline with 3-methylpiperidine in the presence of a carbamoylating agent. Common reagents used in this synthesis include phosgene or carbonyldiimidazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, with reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(N-(3,4-Dichlorophenyl)carbamoyl)-4-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine: Lacks the methyl group on the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
38045-04-4 |
|---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-11(14)12(15)7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
InChI Key |
SDGKJEDPFHVBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















